molecular formula C14H26BNO4 B6263856 tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate CAS No. 1807546-55-9

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate

Cat. No. B6263856
CAS RN: 1807546-55-9
M. Wt: 283.17 g/mol
InChI Key: AQEITQBMKRPRMU-UHFFFAOYSA-N
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Description

The compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” is similar in structure . It has a molecular weight of 187.24 and its IUPAC name is tert-butyl (1R,2S)-2- (hydroxymethyl)cyclopropylcarbamate .


Molecular Structure Analysis

The InChI code for the related compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 .


Physical And Chemical Properties Analysis

The related compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” is a powder that is stored at 4 degrees Celsius .

Safety and Hazards

The related compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335 .

Mechanism of Action

Mode of Action

The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that it may interact with biological targets through covalent bonding .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s bioavailability, half-life, and clearance rate would need to be determined in pharmacokinetic studies .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information on the compound’s biological targets and mode of action, it is difficult to predict its potential therapeutic or toxicological effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without more information on the compound’s biological targets and mode of action, it is difficult to predict how these factors might impact its activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis involves the reaction of tert-butyl N-(cyclopropylcarbamoyl)carbamate with tetramethyl-1,3,2-dioxaborolane in the presence of a chiral ligand to obtain the desired product in racemic form.", "Starting Materials": [ "tert-butyl N-(cyclopropylcarbamoyl)carbamate", "tetramethyl-1,3,2-dioxaborolane", "chiral ligand" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(cyclopropylcarbamoyl)carbamate and tetramethyl-1,3,2-dioxaborolane in a suitable solvent.", "Step 2: Add a chiral ligand to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Purify the product by column chromatography or recrystallization to obtain rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis in racemic form." ] }

CAS RN

1807546-55-9

Molecular Formula

C14H26BNO4

Molecular Weight

283.17 g/mol

IUPAC Name

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate

InChI

InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9(10)15-19-13(4,5)14(6,7)20-15/h9-10H,8H2,1-7H3,(H,16,17)

InChI Key

AQEITQBMKRPRMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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